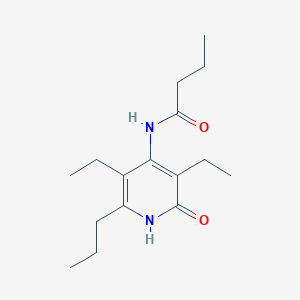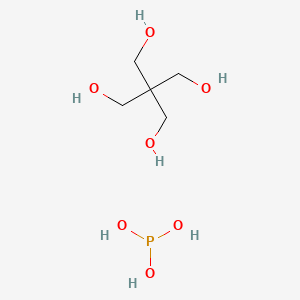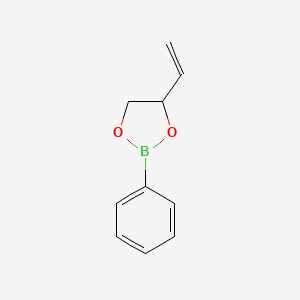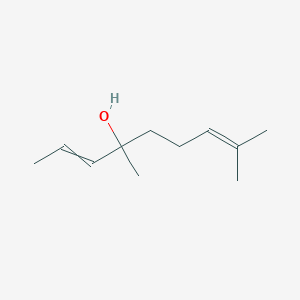
1-(4-Fluorophenyl)-2-hydroxy-2-(pyridin-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-2-hydroxy-2-(pyridin-4-yl)ethan-1-one is a chemical compound that features a fluorophenyl group, a hydroxyl group, and a pyridinyl group
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenyl)-2-hydroxy-2-(pyridin-4-yl)ethan-1-one typically involves the reaction of 4-methylpyridine with ethyl 4-fluorobenzoate . The reaction conditions often include the use of a base and a suitable solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(4-Fluorophenyl)-2-hydroxy-2-(pyridin-4-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-2-hydroxy-2-(pyridin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-(4-Fluorophenyl)-2-hydroxy-2-(pyridin-4-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorophenyl and pyridinyl groups can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)-2-hydroxy-2-(pyridin-4-yl)ethan-1-one can be compared with other similar compounds such as:
- 1-(4-Chlorophenyl)-2-hydroxy-2-(pyridin-4-yl)ethan-1-one
- 1-(4-Bromophenyl)-2-hydroxy-2-(pyridin-4-yl)ethan-1-one
- 1-(4-Methylphenyl)-2-hydroxy-2-(pyridin-4-yl)ethan-1-one These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can influence the compound’s reactivity, biological activity, and physical properties, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
87532-41-0 |
|---|---|
Molekularformel |
C13H10FNO2 |
Molekulargewicht |
231.22 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-2-hydroxy-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C13H10FNO2/c14-11-3-1-9(2-4-11)12(16)13(17)10-5-7-15-8-6-10/h1-8,13,17H |
InChI-Schlüssel |
MBCZUXVTIWVZST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(C2=CC=NC=C2)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14390145.png)

![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14390159.png)


![[Hydroxy(4-methylphenyl)methyl]phosphonic acid](/img/structure/B14390174.png)

![2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid](/img/structure/B14390189.png)






